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Introduction

The transdermal delivery of Dapagliflozin (Dapa), a sodium-glucose cotransporter-2 (SGLT2) inhibitor,
presents a promising alternative to oral administration by potentially bypassing first-pass metabolism,
enhancing patient compliance, and providing stable plasma concentrations [1]. Ex vivo skin permeation
studies are critical in pre-formulation screening to assess the ability of novel nano-carriers to transport Dapa
through the skin barrier effectively. Research has demonstrated that encapsulating Dapa in advanced
vesicular systems can significantly enhance its transdermal flux and bioavailability compared to
conventional drug solutions [2] [3]. These application notes consolidate optimized protocols and findings
from recent studies to standardize the assessment of Dapagliflozin's skin permeation for robust and

reproducible results in drug development workflows.

Quantitative Permeation Data from Vesicular
Formulations

The following table summarizes key findings from ex vivo skin permeation studies of various dapagliflozin-

loaded nano-formulations, providing a benchmark for performance evaluation.
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Table 1: Comparative Ex Vivo Skin Permeation Profiles of Dapagliflozin Formulations

Total Drug Steady-State Permeation
Formulation Type Permeated Flux (Jss, Enhancement Key Composition
(24h) Hglcm?/h) Ratio
Nano-Bilosomes 75.31 £ 2.68% Data not 4.49 (Flux vs. Pluronic 123,
(Optimized) (Release) specified solution) [2] Cholesterol, Sodium
Deoxycholate [2]
Transferosomes 289.8+5.2 ~12.08 Data not specified  Phospholipid &

(Optimized F6)

Transdermal Patch
(Minipig study)

Drug Solution
(Control)

pg/cm? (91%)
[3]

Systemic AUC.

t- 6620.7
ng-h/mL [1]

30.46 + 3.64%
(Release) [2]

(Calculated)

Baseline
(Reference)

3.41 (AUC vs.
oral solution) [2]

1.00 (Reference)

Tween 80 (95:5) [3]

MTC vehicle (1,2-
propanediol, DMSO,
IPA) [1]

Aqueous solution [2]

The data conclusively shows that novel vesicular systems and patch technologies significantly outperform
control solutions. The enhancement ratio, a critical metric for formulators, indicates that bilosomes can
improve drug flux by over 4-fold, while the optimized transferosomal formulation achieves near-complete

permeation within 24 hours [2] [3].

Detailed Experimental Protocols

Protocol for Franz Diffusion Cell Study

This is the standard and most widely reported method for evaluating the ex vivo permeation of dapagliflozin

formulations [2] [3].
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e Apparatus: Franz-type vertical diffusion cells with a standard diffusion area (e.g., 0.785 cm? or 2.0

cma2).

e Membrane: Excised abdominal skin from animal models (e.g., Wistar rats, Minipigs). Shave hair
carefully 24 hours before sacrifice, remove subcutaneous fat, and rinse with isotonic phosphate buffer
saline (PBS, pH 7.4). The skin should be used fresh or stored at -20°C for a maximum of one month.

¢ Receptor Medium: PBS (pH 7.4) containing 0.5% w/v Sodium Azide to prevent microbial growth.
Ensure sink conditions are maintained throughout the experiment by using a volume that far exceeds

the drug's saturation solubility.
e Temperature & Agitation: Maintain the receptor chamber at 37 + 0.5°C using a circulating water
jacket and stir the receptor medium continuously at 400-600 rpm using a magnetic stirrer.

(o]

[e]

Procedure:

Thaw and equilibrate the skin in the receptor medium for 30-60 minutes.

Secure the skin between the donor and receptor compartments, with the stratum corneum
facing the donor chamber.

Place the receptor medium in the chamber, ensuring no air bubbles are trapped at the
membrane-receptor interface.

Apply a finite dose (e.g., 0.5-1 mL for semi-solid) or an infinite dose of the dapagliflozin
formulation (e.g., transferosomal dispersion, bilosomal gel) to the donor compartment.

Cover the donor chamber to prevent evaporation.

At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 h), withdraw a fixed aliquot (e.g., 1
mL) from the receptor compartment and immediately replace it with an equal volume of fresh,
pre-warmed receptor medium.

Analyze the withdrawn samples using a validated HPLC or LC-MS/MS method to quantify the
amount of dapagliflozin permeated [1].

The workflow for this protocol is outlined below.
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Y
Skin Membrane Preparation:
- Shave & clean skin

- Remove subcutaneous fat
- Rinse with PBS (pH 7.4)

\ 4
Assemble Franz Cell:
- Place skin between chambers
- Stratum corneum facing donor
- Ensure no air bubbles

Y

Add Receptor Medium:
- PBS (pH 7.4) with 0.5% NaN3
- Verlfy sink conditions

Apply Formulation.
- Dose dapagliflozin formulation
- Seal donor chamber

/

Sample & Analyze:
- Withdraw aliquot at set intervals
- Replace with fresh medium
- Quantify via HPLC/LC-MS

Data Analysis:

|

|

. . I

- Calculate curn'ulatlve permeation i | Analysis: Validated HPLC/LC-MS Temperature: 37 + 0.5°C Stirring: 400-600 rpm
- Determine flux (Jss) !

- Plot profile L 4

l
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Formulation-Specific Preparation Protocols

3.2.1. Preparation of Dapagliflozin-Loaded Nano-Bilosomes

The following method, derived from a study that achieved a 4.49-fold flux enhancement, uses the thin-film

hydration technique [2].

e Materials: Dapagliflozin, Pluronic 123 (P123), Cholesterol (CH), Edge Activator (e.g., Tween 80 or
Sodium Deoxycholate), Chloroform, Methanol.
e Procedure:

o Weigh and dissolve Dapagliflozin, P123, CH, and the edge activator in a mixture of chloroform
and methanol (1:1 v/v) in a round-bottom flask.

o Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure
at 40°C to form a thin, dry lipid film on the inner wall of the flask.

o Continue evaporation for an additional 30 minutes after the film appears dry to ensure complete
solvent removal.

o Hydrate the dry lipid film with an appropriate volume of PBS (pH 7.4) by rotating the flask
without vacuum for 30-60 minutes at 40°C. This step yields a multilamellar vesicle (MLV)
dispersion.

o To obtain nanosized bilosomes, subject the MLV dispersion to sonication (e.g., probe sonicator
at 40% amplitude for 2-5 minutes) or extrusion through polycarbonate membranes (e.g., 200
nm, 10-15 passes).

3.2.2. Preparation of Dapagliflozin-Loaded Transferosomes

This protocol is adapted from a study that reported 91% drug permeation in 24 hours [3].

e Materials: Dapagliflozin, Phospholipid (e.g., Soybean phosphatidylcholine), Edge Activator (e.g.,
Tween 80 or Sodium Deoxycholate), Chloroform, Methanol.
e Procedure:
o Weigh Dapagliflozin, phospholipid, and edge activator at an optimal ratio (e.g., 95:5 % w/w
phospholipid to edge activator).
o Dissolve the mixture in a chloroform-methanol (2:1 v/v) solvent system in a round-bottom flask.
o Remove the organic solvents using a rotary evaporator at 40°C and 100 rpm to form a thin lipid
film.
o Place the flask under vacuum overnight to ensure complete trace solvent removal.
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o Hydrate the film with PBS (pH 7.4) by gentle rotation at 40°C for 30-60 minutes to form the
transferosomal dispersion.
o Further size reduction can be achieved by sonication.

Analytical Methods and Data Analysis

Quantification of Dapagliflozin

¢ Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid
Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers higher sensitivity
and specificity for pharmacokinetic studies [1].
e Chromatographic Conditions (Example):
o Column: C18 column (e.g., 150 mm x 4.6 mm, 5 pum)
o Mobile Phase: Acetonitrile: Phosphate Buffer (pH 4.5-5.0) in a gradient or isocratic mode (e.g.,
45:55 v/v)
o Flow Rate: 1.0 mL/min
o Detection: UV at 224 nm or MRM in mass spectrometry
o Injection Volume: 20 puL

Permeation Data Calculations

Key parameters are calculated to compare formulation performance:

e Cumulative Amount Permeated (Q,,): Calculated for each time point, correcting for sample removal.
o Steady-State Flux (Jgg): The slope of the linear portion of the cumulative amount permeated per unit

area versus time plot (ug/cm?/h).
e Enhancement Ratio (ER): ER = Jq¢(formulation) / J45(control)

 Permeability Coefficient (K): K, = Js5 / Cy, where Cy is the donor concentration.

The relationships between these key permeation parameters are illustrated in the following diagram.
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Critical Factors for Success and Troubleshooting

¢ Skin Integrity: Always check skin membrane integrity before the experiment, for example, by using a
tritiated water permeability test. Damaged skin will yield abnormally high and unreliable permeation
data.

¢ Sink Conditions: Maintaining sink conditions in the receptor phase is paramount. The volume and
composition of the receptor medium must ensure the drug's concentration never exceeds 10-15% of
its saturation solubility.

¢ Prevention of Evaporation: Securely seal the donor chamber to prevent evaporation of the
formulation, which can significantly alter its concentration and properties.

¢ Analytical Method Validation: Ensure the HPLC or LC-MS/MS method is validated for specificity,
linearity, accuracy, and precision in the receptor medium to guarantee reliable quantification.

o Safety Considerations: While dapagliflozin has a favorable skin safety profile based on available
data, standard laboratory safety protocols for handling chemicals and biological samples (excised
skin) must be strictly followed [4] [5].

Conclusion

Ex vivo skin permeation studies are an indispensable tool in the development of transdermal dapagliflozin
delivery systems. The protocols detailed herein, particularly for nano-bilosomes and transferosomes, provide
a validated framework for achieving high permeation enhancement. The consistent success of these vesicular
systems underscores the importance of optimizing lipid composition, edge activator type, and

concentration to create ultra-deformable vesicles that can efficiently navigate the skin's barrier. Adherence
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to these standardized protocols will enable robust screening and accelerate the development of effective

transdermal formulations of dapagliflozin for diabetes and related comorbidities.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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